(4-((1H-吡唑-1-基)甲基)哌啶-1-基)(9H-蒽-9-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

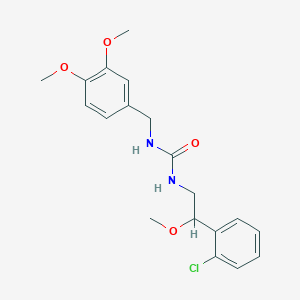

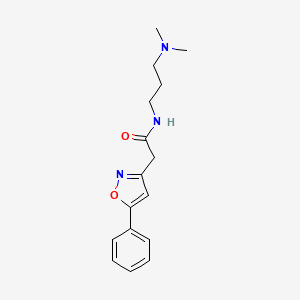

The compound "(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone" is a complex molecule that is likely to possess a range of biological activities due to the presence of multiple pharmacophoric elements such as the pyrazole, piperidine, and xanthene moieties. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions that typically start with the formation of a core structure followed by various functionalization reactions. For instance, the synthesis of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones involves the creation of a pyrazole ring which is then attached to an aryl group through a methanone linker . Similarly, the synthesis of the compound "(4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone" starts with a piperidine-based ring and involves subsequent functionalization with a morpholino group . These methods suggest that the target compound could be synthesized through a similar approach, starting with the formation of the piperidine and pyrazole moieties, followed by their linkage and final attachment to the xanthene group.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray crystallography . The piperidine ring often adopts a chair conformation, which is a common and stable conformation for six-membered rings. The presence of intra- and intermolecular hydrogen bonds can stabilize the molecule and influence its reactivity and interaction with biological targets . These findings can be extrapolated to the target compound, suggesting that it may also exhibit a stable conformation with potential hydrogen bonding contributing to its stability and biological activity.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present. For example, the presence of a sulfonyl group can facilitate reactions such as sulfonation or condensation . The pyrazole moiety in related compounds has been associated with central nervous system activity, indicating that it can interact with biological receptors . Therefore, the target compound's reactivity would likely be influenced by the pyrazole and piperidine groups, which could undergo various chemical transformations or interactions with biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like the one are determined by their molecular structure. The crystalline form, solubility, melting point, and stability are all influenced by the molecular conformation and intermolecular interactions . The presence of aromatic systems and heteroatoms can also affect the compound's ability to absorb light, making it potentially useful for spectroscopic detection and analysis. The related compounds' properties suggest that the target compound may have similar characteristics, such as a defined crystalline structure and specific spectroscopic features that can be used for its identification and characterization.

科学研究应用

药理学和毒理学研究

伤害感受素/孤儿素 FQ 肽受体

一项关于伤害感受素类阿片肽受体 (NOP) 拮抗剂对肥胖、饮食失调和抑郁症等疾病的治疗益处的研究重点介绍了一种与您感兴趣的化合物相似的化合物 (LY2940094)。该研究调查了大鼠和人类的 NOP 受体占据率,表明该化合物由于能够穿透人脑并达到较高的 NOP 受体占据率水平,因此具有测试与大脑相关的疾病的临床疗效的潜力 (Raddad 等人,2016 年)。

处置和代谢研究

另一项研究重点关注新型食欲素 1 和 2 受体拮抗剂 (SB-649868) 的处置和代谢,目的是治疗失眠。该研究提供了对该化合物在人体内的消除模式和代谢途径的见解,重点介绍了其广泛的代谢和涉及的主要途径。这项研究有助于理解医学研究中复杂有机化合物的药代动力学 (Renzulli 等人,2011 年)。

代谢和相互作用研究

与乙醇的相互作用

对 4-甲基吡唑 (4-MP) 的研究,它是一种有效的酒精脱氢酶抑制剂,讨论了其治疗甲醇和乙二醇中毒的潜力。该研究探讨了乙醇和 4-MP 之间对它们的消除的相互抑制作用,提供了有关此类化合物代谢及其在毒理学中治疗应用的宝贵信息 (Jacobsen 等人,1996 年)。

甲醇中毒治疗

一项关于使用福美匹唑治疗儿童甲醇中毒的案例研究突出了这种方法在避免与传统乙醇输注治疗相关的不良反应方面的有效性。这个例子说明了化学拮抗剂在重症监护和毒理学中的应用,强调了该化合物的安全性和有效性 (Brown 等人,2001 年)。

属性

IUPAC Name |

[4-(pyrazol-1-ylmethyl)piperidin-1-yl]-(9H-xanthen-9-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2/c27-23(25-14-10-17(11-15-25)16-26-13-5-12-24-26)22-18-6-1-3-8-20(18)28-21-9-4-2-7-19(21)22/h1-9,12-13,17,22H,10-11,14-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNWHLDHVVYLPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=CC=N2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2529224.png)

![Ethyl 2-[2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)-1,3-thiazol-4-yl]acetate](/img/structure/B2529225.png)

![6'-fluoro-4'-methyl-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoline]](/img/structure/B2529227.png)

![N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-nitrobenzamide](/img/structure/B2529233.png)

![1-[(2-chlorophenoxy)methyl]-4-nitro-1H-pyrazole](/img/structure/B2529236.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2529241.png)

![N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2529242.png)